Product packaging for 4-Aminophenyl butanoate(Cat. No.:CAS No. 55536-08-8)

4-Aminophenyl butanoate

Cat. No.: B13702209
CAS No.: 55536-08-8
M. Wt: 179.22 g/mol
InChI Key: OOOGBSDKJMZXLG-UHFFFAOYSA-N
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Description

Strategic Importance of Butanoate Derivatives in Organic Synthesis Research

Butanoate derivatives are of significant strategic importance in the field of organic synthesis. The butanoate, or butyrate, functional group is a four-carbon ester that can be found in a wide array of natural products and synthetically important molecules. wikipedia.org These esters are often valued for their pleasant aromas and are used as additives in food and perfumes. wikipedia.org

In the realm of medicinal chemistry, butanoate derivatives serve as crucial building blocks for more complex pharmaceutical agents. researchgate.net Their chemical structure allows for a variety of modifications, making them versatile intermediates in the synthesis of new therapeutic compounds. orgsyn.org For instance, the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical transformations. orgsyn.org The alkyl chain of the butanoate can also be functionalized to introduce different chemical properties, influencing factors like solubility and bioavailability of the final drug product.

Positioning of 4-Aminophenyl Butanoate within Aminophenol Ester Chemistry

This compound is an ester of 4-aminophenol (B1666318) and butanoic acid. Aminophenol esters, as a class of compounds, are characterized by the presence of both an amino group and an ester group attached to a phenyl ring. blogspot.com This combination of functional groups imparts a unique reactivity profile to these molecules. The amino group can act as a nucleophile or a base, while the ester group is susceptible to hydrolysis.

Within this class, this compound is a notable example. The position of the amino group at the para-position relative to the ester linkage influences the electronic properties of the aromatic ring. This, in turn, can affect the reactivity of both the amino and ester groups. The study of this compound and its analogs provides valuable insights into the structure-activity relationships within aminophenol ester chemistry. These insights are critical for the rational design of new molecules with specific chemical and biological properties.

Historical Trajectories and Milestones in this compound Research

While specific historical milestones for this compound are not extensively documented in readily available literature, the broader history of related compounds provides context. The synthesis and study of aminophenol derivatives have been of interest for over a century, largely driven by their applications in dyes, pharmaceuticals, and materials science. For example, the acetylation of p-aminophenol to produce N-acetyl-p-aminophenol (paracetamol) is a well-established reaction with a long history. google.comrsc.org

Research into esters of aminophenols has likely progressed in parallel, with a focus on creating prodrugs or modifying the properties of known active molecules. The synthesis of various aminophenyl esters, including butanoate derivatives, would have been a logical extension of this research. A significant development in this area is the investigation of compounds like 3-pentadecyl-1,2-phenylene bis(4-(4-aminophenyl)butanoate) (PDC-APB), a drug candidate for preventing contact dermatitis. wikipedia.org This compound, which contains the this compound moiety, highlights the ongoing interest in the therapeutic potential of this chemical scaffold. wikipedia.org

Emerging Paradigms and Unexplored Frontiers in this compound Studies

Current and future research on this compound and its derivatives is likely to focus on several key areas. One emerging paradigm is the use of these compounds as building blocks for the synthesis of complex macromolecules and materials. tandfonline.com The bifunctional nature of this compound makes it an attractive monomer for polymerization reactions, potentially leading to new polymers with interesting electronic or mechanical properties.

Another frontier is the exploration of their therapeutic applications beyond their use as simple prodrugs. For example, 4-(4-Aminophenyl)butyric acid, a related compound, is a degradation product of the chemotherapy drug Chlorambucil (B1668637) and is studied for its own biological activity. chemicalbook.com This suggests that this compound itself, or its derivatives, could possess intrinsic biological activities that are yet to be fully explored. The development of more efficient and selective synthetic methods for preparing these compounds will also continue to be an important area of research. prepchem.comrsc.org

Below are tables detailing some of the key properties and related compounds of this compound.

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Methyl 4-(4-aminophenyl)butanoate20637-09-6C11H15NO2193.2442
Ethyl 4-(4-aminophenyl)butanoate15116-32-2C12H17NO2207.27N/A
Isopropyl 4-(4-aminophenyl)butyrate hydrochloride94094-47-0C13H20ClNO2257.76N/A
4-(4-Aminophenyl)butanoic acid15118-60-2C10H13NO2179.22N/A

Data sourced from multiple chemical suppliers and databases. nih.govfluorochem.co.uknih.govalfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B13702209 4-Aminophenyl butanoate CAS No. 55536-08-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55536-08-8

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(4-aminophenyl) butanoate

InChI

InChI=1S/C10H13NO2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3,11H2,1H3

InChI Key

OOOGBSDKJMZXLG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)N

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Approaches for 4 Aminophenyl Butanoate and Its Analogues

Catalytic Hydrogenation Routes from Nitroaromatic Precursors to 4-Aminophenyl Butanoate

The conversion of a nitroaromatic compound, such as 4-nitrophenyl butanoate, into its amino derivative is a cornerstone of the synthesis of this compound. Catalytic hydrogenation stands out as the most prevalent and efficient method for this transformation due to its high selectivity and yield.

Optimization of Palladium-on-Carbon Catalysis for Aromatic Nitro Reduction

Palladium on carbon (Pd/C) is a widely utilized heterogeneous catalyst for the reduction of nitroarenes due to its excellent activity, selectivity, and stability. The optimization of this catalytic system is crucial for achieving high efficiency and purity of the desired amine. Key parameters that are manipulated to enhance the reaction outcome include catalyst loading, hydrogen pressure, temperature, and the choice of solvent.

Research has shown that varying the weight percentage of palladium on the carbon support can significantly impact catalytic activity. Studies involving the preparation of different Pd/C catalysts (e.g., 0.5 wt%, 1 wt%, 2 wt%, and 3 wt%) have demonstrated that a higher palladium content and its uniform impregnation on the support can lead to enhanced reaction rates. The physical properties of the catalyst, such as particle size and surface area, are also critical indicators of its quality and performance. The reaction solvent plays a significant role, with protic solvents often increasing hydrogenation activity. Common solvents used for this reduction include methanol (B129727) and ethyl acetate (B1210297).

Some investigations suggest that the hydrogenation process on Pd/C may proceed through an electrochemical mechanism, where hydrogen oxidation occurs at active palladium sites, providing electrons for the reduction of the nitro group at the carbon support.

Table 1: Optimization Parameters for Pd/C Catalyzed Nitro Reduction This table is interactive. Click on headers to sort.

Parameter Description Typical Conditions/Observations
Catalyst Loading The weight percentage of Palladium on the carbon support. Typically 5-10% Pd/C. Higher loading (e.g., 3%) can increase activity.
Hydrogen Pressure The pressure of hydrogen gas used in the reaction. Often performed from atmospheric pressure (balloon) to higher pressures (10 bar).
Solvent The medium in which the reaction is carried out. Protic solvents like methanol and ethanol (B145695) are common. Ethyl acetate is also effective.
Temperature The reaction temperature. Usually conducted at room temperature due to the high activity of the catalyst.

| Catalyst Quality | Physical characteristics of the Pd/C catalyst. | Small particle size, large surface area, and presence of both Pd(0) and Pd(II) species indicate a high-quality catalyst. |

Evaluation of Other Heterogeneous and Homogeneous Catalytic Systems

While Pd/C is the benchmark, various other catalytic systems have been evaluated for the reduction of aromatic nitro compounds, offering alternatives that may be more cost-effective or exhibit different selectivities.

Heterogeneous Catalysts:

Platinum-based Catalysts: Platinum on carbon (Pt/C) has been reported to show high catalytic activity, sometimes exceeding that of other transition metal catalysts.

Nickel-based Catalysts: Raney Nickel is a classic, cost-effective catalyst for nitro group reduction, although it sometimes requires harsher conditions.

First-Row Transition Metals: Catalysts based on more abundant metals like copper, iron, and cobalt are being developed as sustainable alternatives to precious metals.

Biocatalysts: An innovative approach involves using enzymes. For instance, a carbon black-supported NiFe hydrogenase has been shown to be a highly versatile catalyst for hydrogenating aromatic nitro compounds under mild, atmospheric pressure conditions.

Homogeneous Catalysts: Homogeneous catalysts, which are soluble in the reaction medium, can offer high activity and selectivity. Examples include complexes of rhodium, such as certain Rh(I) phosphine (B1218219) complexes, which have been synthesized and used for the reduction of nitroaromatics in the homogeneous phase.

Table 2: Comparison of Catalytic Systems for Nitroarene Reduction This table is interactive. Click on headers to sort.

Catalyst Type Catalyst Example(s) Phase Advantages Disadvantages
Precious Metal Pd/C, Pt/C Heterogeneous High activity, high selectivity, mild conditions High cost, potential for deactivation (poisoning)
Base Metal Raney Ni, Copper-based Heterogeneous Low cost Often requires higher temperatures/pressures
Biocatalyst NiFe hydrogenase/Carbon Heterogeneous Mild conditions (atm. pressure), high functional group tolerance Newer technology, potential stability issues

| Transition Metal Complex | Rh(I) Complexes | Homogeneous | High activity, high selectivity, well-defined active sites | Difficult to separate from product, catalyst recovery issues |

Mechanistic Investigations of Reductive Amination Pathways

The catalytic hydrogenation of nitroarenes to anilines is a complex, multi-step process. Mechanistic studies have revealed two primary competing pathways, often referred to as the direct and condensation pathways.

Direct Pathway: In this route, the nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO) and then to a hydroxylamino group (-NHOH). The hydroxylamine (B1172632) intermediate is then further reduced to the final amine (-NH₂). This pathway is generally favored on the surface of many metal catalysts.

Condensation Pathway (or Indirect Pathway): This pathway involves the reaction between intermediates formed during the reduction. Specifically, the nitroso intermediate can condense with the hydroxylamine intermediate to form an azoxy compound (Ar-N=N(O)-Ar). This azoxy intermediate is subsequently reduced through azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) species before the N-N bond is cleaved to yield two molecules of the final amine product.

The prevailing mechanism can depend on the specific catalyst, substrate, and reaction conditions. For example, density functional theory calculations have suggested that the direct reduction pathway of nitrobenzene (B124822) is more favorable than the indirect pathway over a Ni(111) catalyst surface.

Esterification and Amidation Strategies for Butanoate Moiety Incorporation

The second critical phase in the synthesis of this compound and its analogues is the formation of the ester or amide linkage. This typically involves reacting a precursor like 4-aminophenol (B1666318) or 4-nitrophenol (B140041) with butanoic acid or one of its activated derivatives.

Acid-Catalyzed Esterification Techniques for this compound Formation

The classic method for forming an ester from a carboxylic acid and an alcohol is the Fischer esterification. This equilibrium reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). To synthesize this compound, this reaction would involve 4-aminophenol and butanoic acid. However, to avoid unwanted side reactions with the amine group, a more common strategy is to perform the esterification on the nitro-precursor, 4-nitrophenol, and then subsequently reduce the nitro group as described in section 2.1.

The mechanism of Fischer esterification involves several reversible steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: A molecule of the alcohol (e.g., 4-nitrophenol) acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).

Elimination: A molecule of water is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.

To drive the equilibrium toward the product side, the alcohol is often used in large excess, or the water formed during the reaction is removed using a Dean-Stark apparatus.

Alternatively, a more reactive derivative of butanoic acid, such as butanoyl chloride, can be used. The reaction of an acyl chloride with a phenol (B47542) is typically very rapid and often does not require an acid catalyst, though a base is sometimes added to neutralize the HCl byproduct.

Peptide Coupling Reagent-Mediated Amide Formation in Related Systems

For the synthesis of analogues where the ester linkage is replaced by a more stable amide bond, peptide coupling reagents are extensively used. These reagents facilitate the formation of an amide bond between a carboxylic acid and an amine (such as an aniline (B41778) derivative) under mild conditions by activating the carboxylic acid. There are several classes of these reagents.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Phosphonium Salts: Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient activators.

Aminium/Uronium Salts: This class includes HBTU, TBTU, and HATU. These reagents react with the carboxylic acid to form an activated ester in situ, which readily reacts with the amine. Crystal structure studies have revealed these reagents possess an aminium, not a uronium, structure.

To minimize the risk of racemization, especially when using chiral carboxylic acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with these coupling reagents.

Table 3: Common Peptide Coupling Reagents for Amide Formation This table is interactive. Click on headers to sort.

Reagent Class Example(s) Key Features
Carbodiimides DCC, DIC, EDC Cost-effective; Byproduct of DCC is insoluble, aiding removal; EDC and its byproduct are water-soluble.
Phosphonium Salts BOP, PyBOP Highly efficient; Often used for difficult couplings.

| Aminium Salts | HBTU, TBTU, HATU | Very rapid coupling times; Low racemization, especially with additives like HOBt. |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for this compound and its analogues. These approaches aim to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. Key green chemistry principles being explored include the use of solvent-free or reduced-solvent conditions, biocatalytic transformations for enhanced selectivity, and strategies to maximize atom economy and process intensification, particularly for industrial-scale production.

Solvent-Free and Reduced-Solvent Approaches

Traditional organic syntheses often rely on large volumes of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. Consequently, developing solvent-free or reduced-solvent methods for the synthesis of this compound is a significant goal in green chemistry.

Mechanochemical Synthesis: One promising solvent-free technique is mechanochemistry, which uses mechanical energy, typically through ball milling, to initiate chemical reactions. nih.gov This method has been successfully applied to the synthesis of primary amides from esters. nih.govacs.org In a typical setup, the reactants are placed in a milling vessel with grinding balls, and the high-energy collisions provide the activation energy for the reaction. This approach eliminates the need for a solvent, leading to a significant reduction in waste. While not yet specifically reported for this compound, the mechanochemical synthesis of various amides and other organic compounds demonstrates its potential as a viable green alternative to traditional solvent-based methods. mdpi.commdpi.com

Aqueous Micellar Catalysis: Another strategy to reduce reliance on organic solvents is to perform reactions in water. However, the low solubility of many organic reactants in water presents a challenge. Aqueous micellar catalysis overcomes this by using surfactants to form micelles, which act as nanoreactors. crimsonpublishers.com These micelles encapsulate the hydrophobic reactants, creating a localized environment where the reaction can proceed efficiently. crimsonpublishers.comnih.gov This technique has been successfully employed for lipase-catalyzed esterification reactions in water. rsc.orgescholarship.orgescholarship.org The use of a "designer" surfactant like TPGS-750-M can facilitate the formation of esters from carboxylic acids and primary alcohols with high selectivity. rsc.orgescholarship.orgescholarship.org This approach not only replaces hazardous organic solvents with water but can also prevent side reactions like hydrolysis. rsc.org The principles of micellar catalysis are broadly applicable and represent a significant step towards greener esterification processes relevant to the synthesis of this compound. nih.gov

Green Synthesis ApproachDescriptionKey AdvantagesRelevant Research Findings
Mechanochemistry Use of mechanical force (e.g., ball milling) to drive chemical reactions in the absence of a solvent.- Eliminates the need for volatile organic solvents.- Can lead to faster reaction times and different product selectivity.- Successful synthesis of primary amides from esters. nih.govacs.org- Applicable to a wide range of organic transformations. mdpi.commdpi.com
Aqueous Micellar Catalysis Utilizes surfactants to form micelles in water, which act as nanoreactors for organic reactions.- Replaces organic solvents with water.- Can enhance reaction rates and selectivity.- Protects water-sensitive intermediates. nih.gov- Effective for lipase-catalyzed esterification of carboxylic acids and primary alcohols. rsc.orgescholarship.orgescholarship.org- TPGS-750-M surfactant enables selective enzymatic processes. rsc.orgescholarship.orgescholarship.org

Biocatalytic Transformations and Enzymatic Synthesis for Specific Stereoisomers

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages in the synthesis of this compound and its chiral analogues. Enzymes operate under mild conditions of temperature and pH, exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable, aligning well with the principles of green chemistry. jocpr.comnih.gov

Lipase-Catalyzed Synthesis: Lipases are a class of enzymes that are particularly well-suited for esterification and transesterification reactions. nih.govmdpi.com They have been extensively used for the synthesis of various esters, including flavor esters and pharmaceutical intermediates. mdpi.comnih.gov The synthesis of this compound can be envisioned through the lipase-catalyzed reaction between 4-aminophenol and a butanoyl donor. Lipases can be used in their free form or immobilized on a solid support, which allows for easy recovery and reuse of the enzyme, further enhancing the sustainability of the process. nih.gov Lipase-catalyzed reactions can be performed in non-aqueous solvents or, as mentioned previously, in aqueous micellar systems, offering flexibility in process design. escholarship.orgescholarship.org

Enzymatic Resolution for Stereoisomers: For analogues of this compound that contain chiral centers, enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. nottingham.ac.uknih.govresearchgate.net This method utilizes the stereoselectivity of enzymes, typically lipases or proteases, to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govpolimi.itgoogle.com For example, a racemic mixture of a chiral alcohol can be acylated using a lipase, resulting in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol. polimi.it Similarly, the hydrolysis of a racemic ester can be catalyzed by an enzyme to produce an enantioenriched acid and the unreacted ester. nih.govmdpi.com This approach is widely used in the pharmaceutical industry for the synthesis of chiral drugs. jocpr.commdpi.commdpi.com The development of engineered enzymes with enhanced activity and selectivity further expands the scope of biocatalysis for producing specific stereoisomers of this compound analogues. nih.govnih.gov

Biocatalytic MethodEnzyme ClassApplication in SynthesisAdvantages
Direct Synthesis LipasesEsterification of 4-aminophenol with a butanoyl donor.- Mild reaction conditions.- High selectivity.- Can be performed in green solvents like water. escholarship.orgescholarship.org
Kinetic Resolution Lipases, ProteasesSeparation of enantiomers of chiral analogues.- Produces enantiomerically pure compounds.- High stereoselectivity.
Asymmetric Synthesis Transaminases, DehydrogenasesSynthesis of specific stereoisomers from prochiral precursors.- High enantiomeric excess.- Avoids the need for resolution of racemates.

Atom Economy and Process Intensification in Industrial-Scale Synthesis Research

Atom Economy: A key metric in green chemistry, atom economy, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently less wasteful. For the synthesis of this compound, a high atom economy can be achieved through addition reactions, such as the direct esterification of 4-aminophenol with butanoic acid, where the only byproduct is water. In contrast, routes involving protecting groups or leaving groups that are not incorporated into the final product will have a lower atom economy. For instance, using butanoyl chloride for the acylation of 4-aminophenol would generate HCl as a byproduct, reducing the atom economy. A thorough analysis of the atom economy of different synthetic routes is crucial for designing environmentally benign industrial processes. nih.gov

Process Intensification: This strategy aims to develop smaller, safer, and more energy-efficient chemical processes. unito.it A key approach to process intensification is the transition from traditional batch reactors to continuous flow systems. frontiersin.orgresearchgate.net Continuous flow reactors offer several advantages, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety due to the small reaction volumes at any given time. nih.govworktribe.com For the synthesis of this compound, a continuous flow process could involve pumping streams of 4-aminophenol and a butanoyl donor through a heated reactor packed with a solid-supported catalyst (either chemical or enzymatic). This would allow for rapid and efficient production with minimal downtime. The integration of multiple reaction steps into a single, continuous "telescoped" process can further reduce waste and improve efficiency by eliminating the need for intermediate isolation and purification steps. nih.gov

Green Industrial PrincipleDescriptionApplication to this compound SynthesisBenefits
Atom Economy A measure of how many atoms from the reactants are incorporated into the final product.- Favoring direct esterification over reactions with leaving groups.- One-pot syntheses to minimize intermediate steps.- Reduced waste generation.- More efficient use of raw materials.
Process Intensification Designing smaller, safer, and more efficient chemical processes.- Use of continuous flow reactors instead of batch reactors.- "Telescoping" multiple reaction steps into a single continuous process.- Improved safety and control.- Increased energy efficiency.- Reduced plant footprint.

Regioselectivity and Stereoselectivity Control in this compound Synthesis

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of this compound and its analogues, particularly those with potential pharmaceutical applications.

Regioselectivity Control: 4-Aminophenol, a likely precursor, has two nucleophilic sites: the amino group and the hydroxyl group. The selective acylation of the amino group is necessary to produce N-acylated products, while selective acylation of the hydroxyl group is required for O-acylated products like this compound. The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the reaction conditions. In the synthesis of paracetamol (N-acetyl-4-aminophenol), the amino group is more nucleophilic and is selectively acetylated. youtube.com However, to achieve O-acylation to form this compound, strategies may be required to either protect the amino group or to use reaction conditions that favor reaction at the hydroxyl group. The synthesis of paracetamol from 4-aminophenol is a well-studied example of regioselective acylation. rsc.orggoogle.comdigitellinc.comacs.org

Stereoselectivity Control: For analogues of this compound that are chiral, controlling the stereochemistry is crucial, as different enantiomers or diastereomers can have vastly different biological activities. As discussed in section 2.3.2, biocatalytic methods are a powerful tool for achieving high stereoselectivity. The enzymatic kinetic resolution of racemic intermediates is a common strategy. researchgate.netpolimi.itgoogle.com Alternatively, asymmetric synthesis, where a chiral catalyst or auxiliary is used to directly produce a single enantiomer from a prochiral starting material, can be employed. nih.gov The use of chiral enzymes, such as stereoselective lipases or transaminases, can provide access to specific stereoisomers with high enantiomeric excess. nih.govnottingham.ac.uknih.govnih.gov

SelectivityChallengeSynthetic StrategyExample
Regioselectivity Selective acylation of the hydroxyl group in the presence of the more nucleophilic amino group in 4-aminophenol.- Protection of the amino group.- Optimization of reaction conditions (solvent, catalyst) to favor O-acylation.Synthesis of paracetamol (N-acylation) highlights the challenge of selective acylation of 4-aminophenol. youtube.comrsc.orggoogle.comdigitellinc.comacs.org
Stereoselectivity Synthesis of a single enantiomer or diastereomer of a chiral analogue.- Enzymatic kinetic resolution of a racemic mixture.- Asymmetric synthesis using a chiral catalyst or auxiliary.- Biocatalytic synthesis from a prochiral substrate.Lipase-catalyzed resolution of chiral alcohols and esters. researchgate.netpolimi.itgoogle.com

Chemical Reactivity and Mechanistic Elucidation of 4 Aminophenyl Butanoate Transformations

Hydrolytic Stability and Ester Cleavage Mechanisms of 4-Aminophenyl Butanoate

The ester linkage in this compound is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. The stability of the ester is therefore highly dependent on the pH of the surrounding medium.

The hydrolysis of this compound can proceed through different mechanisms depending on the pH of the solution. These reactions are generally influenced by the solvent system, which can affect the stability of reactants, intermediates, and transition states.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is expected to follow the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). chemistnotes.comslideshare.netucoz.com This mechanism involves a series of equilibrium steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.ukkhanacademy.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.ukyoutube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original alkoxy group.

Elimination of the Leaving Group: The protonated alkoxy group (4-aminophenol) is eliminated as a neutral leaving group.

Deprotonation: The resulting protonated butanoic acid is deprotonated by a water molecule to yield butanoic acid and regenerate the hydronium ion catalyst. chemguide.co.uk

The rate of acid-catalyzed hydrolysis is dependent on the concentration of both the ester and the acid catalyst. The reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water. chemguide.co.ukchemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as hydroxide ions (OH⁻), this compound undergoes saponification, which is an irreversible process. This reaction typically follows the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). chemistnotes.comucoz.com The steps are as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 4-aminophenoxide ion as the leaving group.

The rate of base-catalyzed hydrolysis is proportional to the concentrations of both the ester and the hydroxide ion.

Hydrolysis Condition Catalyst Mechanism Key Steps Reversibility
AcidicH₃O⁺AAC2Protonation, Nucleophilic attack by H₂O, Proton transfer, EliminationReversible
BasicOH⁻BAC2Nucleophilic attack by OH⁻, Elimination, Irreversible deprotonationIrreversible

Esterases are a class of enzymes that catalyze the hydrolysis of ester bonds. wikipedia.org These enzymes are widely used in organic synthesis due to their high chemo-, regio-, and enantioselectivity. wikipedia.org While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, it can be inferred that this compound could serve as a substrate for certain esterases, such as pig liver esterase (PLE). wikipedia.org

The general mechanism for esterase-catalyzed hydrolysis involves a catalytic triad of amino acid residues (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol component (4-aminophenol). The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the carboxylic acid (butanoic acid) and regenerate the active enzyme.

Enzymatic hydrolysis of this compound could be utilized for the characterization of novel esterases. By monitoring the rate of formation of 4-aminophenol (B1666318) or butanoic acid, kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic constant (kcat) can be determined. These parameters provide valuable information about the enzyme's substrate specificity and catalytic efficiency.

Reactions at the Aromatic Amino Group of this compound

The primary aromatic amino group in this compound is a key site for chemical modifications, allowing for the synthesis of a wide range of derivatives.

Acylation:

The amino group of this compound can be readily acylated using various acylating agents, such as acid anhydrides or acyl chlorides. researchgate.net In the case of this compound, which also contains a phenolic ester, the amino group is significantly more nucleophilic than the ester oxygen. quora.comquora.com Consequently, acylation occurs chemoselectively at the nitrogen atom.

The mechanism of N-acylation with an acid anhydride, for instance, involves the nucleophilic attack of the amino group's lone pair of electrons on one of the carbonyl carbons of the anhydride. researchgate.net This leads to a tetrahedral intermediate, which then collapses with the expulsion of a carboxylate anion as a leaving group. A subsequent deprotonation of the nitrogen atom yields the N-acylated product. researchgate.net

Alkylation:

Alkylation of the amino group of this compound can be achieved using alkyl halides. wikipedia.org However, the direct alkylation of primary aromatic amines with alkyl halides often leads to a mixture of products, including the mono- and di-alkylated amines, as well as the trialkylammonium salt, due to the increasing nucleophilicity of the alkylated products. masterorganicchemistry.comyoutube.com

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. masterorganicchemistry.comyoutube.com A base is required to neutralize the ammonium (B1175870) salt formed and regenerate the free amine for further alkylation. masterorganicchemistry.com Achieving selective mono-alkylation can be challenging and often requires specific reaction conditions or the use of alternative alkylating agents and strategies. rsc.org

Reaction Reagent Product Type General Mechanism
AcylationAcid Anhydride (e.g., Acetic Anhydride)N-Acyl-4-aminophenyl butanoateNucleophilic Acyl Substitution
AlkylationAlkyl Halide (e.g., Methyl Iodide)N-Alkyl- and N,N-Dialkyl-4-aminophenyl butanoateNucleophilic Substitution (SN2)

The primary aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for the synthesis of various compounds, particularly azo dyes. jbiochemtech.comcuhk.edu.hk

Diazotization:

The diazotization reaction involves treating this compound with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). jbiochemtech.comcuhk.edu.hkscialert.net The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and is attacked by the nucleophilic amino group. A series of proton transfers and the elimination of a water molecule lead to the formation of the 4-(butanoyloxy)benzenediazonium salt.

Azo Coupling:

The resulting diazonium salt is a weak electrophile and can undergo an electrophilic aromatic substitution reaction with an activated aromatic compound, known as a coupling component. jbiochemtech.comcuhk.edu.hk Common coupling components include phenols and anilines. The coupling reaction with a phenol (B47542), for example, is typically carried out under mildly alkaline conditions. The phenoxide ion, being more electron-rich than the phenol itself, readily attacks the terminal nitrogen of the diazonium salt. This results in the formation of an azo compound, characterized by the -N=N- linkage, which connects the two aromatic rings. These azo compounds are often colored and form the basis of many synthetic dyes. jbiochemtech.com

Reactivity of the Butanoate Chain and Aromatic Ring in this compound

Beyond the ester and amino functionalities, the butanoate chain and the aromatic ring of this compound also exhibit characteristic reactivities.

In an electrophilic aromatic substitution reaction, the powerful activating and directing effect of the amino group will dominate. youtube.comlibretexts.org Therefore, incoming electrophiles will be directed primarily to the positions ortho to the amino group (and meta to the butanoyloxy group).

The butanoate chain itself is generally less reactive. However, the benzylic-like hydrogens on the carbon atom of the butanoate chain adjacent to the ester oxygen are not susceptible to oxidation in the same way as an alkyl side chain directly attached to the aromatic ring. libretexts.org Reactions involving the butanoate chain would likely require conditions that also affect the more reactive ester or amino groups.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the amino (-NH₂) group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system through resonance, which increases the electron density of the ring. This effect makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. The activation is most pronounced at the positions ortho and para to the amino group. Given that the para position is already substituted by the butanoate group, electrophilic attack is predominantly directed to the ortho positions (C2 and C6).

However, the high reactivity of the amino group presents challenges. Direct electrophilic substitution on anilines under strongly acidic conditions, which are common for reactions like nitration or sulfonation, can lead to protonation of the amino group. The resulting anilinium ion (-NH₃⁺) is strongly deactivating and a meta-director, which alters the expected regioselectivity and slows the reaction. Furthermore, the amino group is susceptible to oxidation, often leading to the formation of undesired polymeric tar-like materials.

To achieve selective ortho substitution and prevent side reactions, the amino group is typically protected, most commonly by acetylation. Treatment of this compound with acetic anhydride would yield N-(4-(butanoyloxy)phenyl)acetamide. The resulting acetamido group (-NHCOCH₃) is still an activating, ortho, para-directing group, but its activating effect is significantly attenuated compared to the free amino group. This is because the lone pair on the nitrogen is also in resonance with the adjacent carbonyl group, reducing its delocalization into the phenyl ring. study.com This moderation allows for more controlled electrophilic substitution reactions.

Bromination:

The bromination of N-acetylated this compound is expected to proceed smoothly, yielding the mono-brominated product at the position ortho to the acetamido group. The reaction can be carried out using bromine in a solvent like acetic acid.

Table 1: Representative Conditions for Electrophilic Bromination of Acetanilide Analogs
SubstrateReagentSolventTemperatureProductYieldReference
AcetanilideBr₂Acetic AcidRoom Temp.4-BromoacetanilideHigh youtube.com
AcetanilideNBS, MeCN0 °C to RT2-Bromoacetanilide92% nih.gov

NBS = N-Bromosuccinimide, MeCN = Acetonitrile (B52724). Data is for analogous reactions on acetanilide, demonstrating typical conditions and outcomes.

Nitration:

Nitration requires careful control of conditions to prevent over-reaction and oxidation. For the N-acetylated derivative, a mixture of nitric acid and sulfuric acid at low temperatures is typically employed. The acetamido group directs the incoming nitro group primarily to the ortho position.

Table 2: Representative Conditions for Electrophilic Nitration of Acetanilide Analogs
SubstrateReagentConditionsMajor ProductReference
AcetanilideHNO₃, H₂SO₄0-10 °C4-Nitroacetanilide wvu.edu
AcetanilideHNO₃, Acetic Acid20-25 °C4-Nitroacetanilide rsc.org

Acetanilide is used as a model substrate. Due to the existing para-substituent in this compound, nitration would occur at the ortho position.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines or even acetanilides using standard Lewis acid catalysts like AlCl₃. The lone pair on the nitrogen of the amino or amido group coordinates strongly with the Lewis acid, deactivating the ring to such an extent that the reaction fails. google.com However, under specific conditions using stronger acid catalysts or modified procedures, acylation of anilides can be achieved. google.comorganic-chemistry.org

Functionalization of the Aliphatic Butanoate Chain

The butanoate chain provides several avenues for chemical modification, including reactions at the α-carbon and reduction of the ester carbonyl group.

Alpha-Halogenation:

The α-hydrogens of the butanoate ester (on the carbon adjacent to the carbonyl group) are acidic and can be substituted with halogens, typically bromine. While direct α-bromination of esters can be challenging, a common related method is the Hell-Volhard-Zelinsky (HVZ) reaction, which is performed on the corresponding carboxylic acid. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this would involve hydrolysis of the ester to 4-aminophenylbutanoic acid, followed by treatment with Br₂ and a catalytic amount of PBr₃. alfa-chemistry.com Quenching the resulting α-bromo acyl bromide intermediate with an alcohol would directly yield the α-bromo ester. wikipedia.org

Table 3: The Hell-Volhard-Zelinsky Reaction for α-Bromination
ReactionSubstrateReagentsKey IntermediateFinal Product (after quenching with ROH)
HVZ ReactionCarboxylic Acid1. Br₂, PBr₃ (cat.) 2. ROHα-Bromo Acyl Bromideα-Bromo Ester

This table outlines the general transformation applicable for producing α-halogenated butanoate esters.

Alkylation via Enolate Formation:

The α-hydrogens of the butanoate ester can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. fiveable.me This enolate can then react with an electrophile, like an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. pressbooks.publibretexts.org This alkylation is a powerful method for extending the carbon chain. The reaction must be carried out under anhydrous conditions at low temperatures to prevent self-condensation of the ester.

Table 4: General Scheme for α-Alkylation of an Ester
StepReagentsIntermediate/ProductDescription
1. Enolate FormationStrong Base (e.g., LDA)Ester EnolateDeprotonation at the α-carbon.
2. AlkylationAlkyl Halide (R-X)α-Alkylated EsterSₙ2 attack by the enolate on the alkyl halide.

This represents a fundamental strategy for modifying the aliphatic chain of butanoate esters.

Reduction of the Ester Group:

The ester functionality can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose, and it will reduce the ester to 4-(4-aminophenyl)butan-1-ol. quora.comlibretexts.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by a second hydride attack on the intermediate aldehyde. libretexts.org The aromatic ring and the amino group are typically unaffected by LiAlH₄ under standard conditions.

Derivatization Strategies and Structure Property Relationship Spr Investigations of 4 Aminophenyl Butanoate Analogues

Systematic Synthesis of Substituted 4-Aminophenyl Butanoate Derivatives

The synthesis of this compound analogues is achieved through targeted chemical modifications at three key positions: the aromatic ring, the amino functional group, and the butanoate side chain.

Modifications on the Aromatic Ring System

Introducing substituents onto the phenyl ring of this compound is a primary strategy to modulate its electronic properties. Standard electrophilic aromatic substitution reactions can be employed, although the activating and ortho-, para-directing nature of the amino group must be considered. chemistrysteps.com To achieve specific substitution patterns and avoid side reactions like polysubstitution, it is often advantageous to introduce the desired functional groups onto a precursor molecule before the final synthesis steps.

For instance, starting with a substituted nitrobenzene (B124822) allows for the introduction of halogens (e.g., -Cl, -Br) or other groups at positions meta to the nitro group. The butanoate side chain can then be introduced, followed by the reduction of the nitro group to the essential amino group. This approach provides precise control over the substituent's location. The amino group strongly activates the ring, making it highly susceptible to reactions like bromination, which can proceed rapidly even without a catalyst to produce polysubstituted products. chemistrysteps.com To control this reactivity, the amino group is often temporarily converted to a less-activating amide group (e.g., by acylation) before performing the electrophilic substitution. chemistrysteps.com

Table 1: Examples of Aromatic Ring Modifications

Starting Material Precursor Reaction Resulting Substituent
4-Nitrophenylacetic acid Halogenation (e.g., Cl₂, FeCl₃) Chloro-substituted
4-Nitroaniline Nitration (HNO₃, H₂SO₄) Dinitro-substituted
Aniline (B41778) Acetylation, then Friedel-Crafts Acyl-substituted

Alterations to the Amino Functional Group

The primary amino group of this compound is a key site for derivatization, enabling the formation of a wide array of analogues. Common modifications include acylation, alkylation, and the formation of ureas or sulfonamides.

Acylation: The reaction of the amino group with acyl chlorides or anhydrides readily forms amides. chemistrysteps.com This conversion is significant as it changes the electronic nature of the nitrogen substituent from a strong π-donor to a π-acceptor due to resonance with the new carbonyl group, which in turn modifies the electronic properties of the entire molecule. chemistrysteps.com

Urea Formation: The nucleophilic amino group can react with isocyanates to yield substituted ureas. For example, methyl 4-(4-aminophenyl)butanoate can react with 1-chloro-2-isocyanato-ethane to produce methyl 4-{p-[3-(2-chloroethyl)ureido]phenyl}butyrate. guidechem.com This strategy is often employed in medicinal chemistry and materials science. The synthesis of various 1-(4-aminophenyl)-3-substituted phenylureas has been achieved by reacting p-nitroaniline with an appropriate isocyanate, followed by the reduction of the nitro group. researchgate.net

Table 2: Synthetic Strategies for Amino Group Derivatization

Reagent Reaction Type Derivative Formed
Acyl Chloride (R-COCl) Acylation Amide (R-CO-NH-)
Alkyl Halide (R-X) Alkylation Secondary/Tertiary Amine
Isocyanate (R-NCO) Addition Urea (R-NH-CO-NH-)
Sulfonyl Chloride (R-SO₂Cl) Sulfonylation Sulfonamide (R-SO₂-NH-)

Structural Variations within the Butanoate Moiety

Modifying the butanoate portion of the molecule offers another avenue for investigating structure-property relationships. These alterations can include changing the length of the alkyl chain, introducing branching, or varying the ester group.

Chain Length Variation: Homologues of this compound, such as 4-aminophenyl propanoate or 4-aminophenyl pentanoate, can be synthesized from the corresponding phenylalkanoic acids. This allows for the study of how chain length affects properties like lipophilicity and steric hindrance.

Ester Group Modification: The terminal ester can be varied by using different alcohols (e.g., ethanol (B145695), propanol) during the esterification of the parent carboxylic acid, 4-(4-aminophenyl)butanoic acid. nih.gov Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing access to a different class of functionalized derivatives.

Correlation of Structural Changes with Non-Biological Properties

The systematic derivatization of this compound allows for a detailed analysis of how specific structural modifications impact its physicochemical properties.

Influence of Substituents on Spectroscopic Signatures

The introduction of different functional groups at various positions on the this compound scaffold leads to predictable and measurable changes in its spectroscopic data, including UV-Vis, IR, and NMR spectra.

UV-Vis Spectroscopy: The electronic absorption spectrum of aniline and its derivatives is sensitive to substitution on the aromatic ring. spcmc.ac.in Electron-donating groups (EDGs) like -NH₂ and -OCH₃ tend to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary and secondary benzene (B151609) absorption bands. spcmc.ac.inresearchgate.net Conversely, electron-withdrawing groups (EWGs) like -NO₂ can also lead to significant shifts due to extended conjugation. researchgate.net The solvent environment also plays a critical role, as changes in polarity can alter the position of absorption maxima. ajrsp.com

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR: Protons on the aromatic ring are deshielded by EWGs, causing their signals to shift downfield (higher ppm). EDGs have the opposite effect, shifting signals upfield. chemistrysteps.com The chemical shift of the N-H protons is also highly variable and dependent on solvent, concentration, and the electronic nature of the substituents on the ring. researchgate.net For the butanoate chain, protons closer to the ester group or the aromatic ring will be more deshielded. The presence of electronegative substituents on the ring can cause a minor downfield shift for the benzylic protons (the -CH₂- group attached to the ring). youtube.com

¹³C NMR: The effect of substituents on the ¹³C chemical shifts of the aromatic carbons is well-documented. The carbon atom directly attached to a substituent (ipso-carbon) experiences the largest change in chemical shift. For carbons at the ortho-, meta-, and para-positions, the shifts can often be predicted using additive models, with good correlations observed for the para-carbon in particular. mdpi.com

Table 3: Predicted Spectroscopic Shifts upon Aromatic Ring Substitution

Substituent Type UV-Vis λmax ¹H NMR (Aromatic H) ¹³C NMR (para-C)
Electron-Donating (e.g., -OCH₃) Increase (Bathochromic) Upfield Shift (↓ ppm) Upfield Shift (↓ ppm)
Electron-Withdrawing (e.g., -NO₂) Increase (Bathochromic) Downfield Shift (↑ ppm) Downfield Shift (↑ ppm)

Impact on Reaction Kinetics and Selectivity Profiles

Structural modifications to this compound analogues significantly influence their reactivity in chemical transformations. The electronic and steric effects of substituents can be quantitatively assessed using principles of physical organic chemistry, such as the Hammett equation. cambridge.org

Ester Hydrolysis: The rate of hydrolysis of the butanoate ester is sensitive to the electronic nature of substituents on the phenyl ring. The reaction can be catalyzed by acid or base. In alkaline hydrolysis, the rate-determining step is typically the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. researchgate.net

Electronic Effects: Electron-withdrawing groups on the aromatic ring make the carbonyl carbon more electrophilic and stabilize the forming negative charge in the transition state, thus accelerating the rate of hydrolysis. cambridge.org Conversely, electron-donating groups slow the reaction down. This relationship can be quantified by a Hammett plot (log(k/k₀) vs. σ), which for the hydrolysis of many substituted phenyl esters yields a positive slope (ρ value), indicating the reaction is favored by electron withdrawal. semanticscholar.orgmsudenver.edu

Reactions at the Amino Group: The nucleophilicity of the amino group is directly modulated by substituents on the ring.

Acylation Kinetics: The rate of acylation of the amino group is influenced by its nucleophilicity. EDGs on the ring increase the electron density on the nitrogen atom, making it a stronger nucleophile and increasing the reaction rate. researchgate.net EWGs decrease the nucleophilicity and slow the acylation reaction. chemistrysteps.comresearchgate.net Kinetic studies on the acylation of substituted anilines have shown that the reaction can proceed through multiple pathways, sometimes involving a second molecule of the aniline acting as a catalyst. rsc.org The steric hindrance from ortho-substituents can also significantly decrease reaction rates. emerginginvestigators.org

These structure-property relationships are fundamental for designing molecules with specific reactivity profiles for applications in materials science and as chemical intermediates.

Modulation of Supramolecular Assembly Properties

The ability of molecules to self-assemble into ordered, three-dimensional networks is fundamental to the formation of soft materials like organogels. The structure of the constituent molecules, known as low-molecular-weight gelators (LMWGs), dictates the properties of the resulting gel. Research into this compound analogues focuses on how chemical modifications to this core structure can influence the non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—that drive the self-assembly process.

Systematic derivatization of the this compound scaffold allows for a detailed investigation of structure-property relationships. By altering functional groups on the phenyl ring or modifying the butanoate chain, researchers can precisely tune the gelation capabilities of these compounds. For instance, the introduction of hydrogen-bonding moieties like urea or amide groups can significantly enhance the strength and thermal stability of the resulting supramolecular network. The length and branching of the alkyl chain also play a crucial role in determining the packing of the molecules and, consequently, the morphology of the self-assembled fibers.

These investigations often involve comparing a series of analogues where a single structural feature is varied. The impact of these changes on gelation efficiency, thermal stability (measured by gel-to-sol transition temperature, Tgel), and mechanical strength (evaluated through rheology) is then quantified. This systematic approach provides fundamental insights into how molecular-level changes translate into macroscopic material properties, guiding the rational design of new functional materials.

Design and Synthesis of this compound Conjugates and Hybrid Molecules

The this compound structure, possessing both an amine and an ester functional group, is an ideal platform for the synthesis of more complex molecules. These functional handles allow it to be chemically linked, or "conjugated," to other molecules, creating hybrid structures with combined or entirely new functionalities. The design of these conjugates is highly dependent on the intended application, ranging from materials science to therapeutic development.

In one synthetic approach, the amino group of this compound can be reacted with carboxylic acids, acyl chlorides, or isocyanates to form amide or urea linkages. This strategy is often employed to attach polymers, peptides, or other functional small molecules. For example, conjugating this compound to a biocompatible polymer like polyethylene glycol (PEG) could yield an amphiphilic molecule capable of self-assembling into micelles or vesicles for drug delivery applications.

Conversely, the butanoate ester can be hydrolyzed to the corresponding carboxylic acid, providing another point of attachment. This carboxylic acid can then be coupled with amines or alcohols on other molecules of interest. This versatility allows for the creation of a diverse library of hybrid molecules where the this compound core acts as a central linker or a functional end-cap. The synthesis of these conjugates requires careful selection of coupling reagents and reaction conditions to ensure high yields and purity. The resulting hybrid molecules are then characterized to confirm their structure and investigated for their novel properties.

Advanced Analytical and Spectroscopic Characterization Techniques in 4 Aminophenyl Butanoate Research

High-Resolution Mass Spectrometry for Molecular Structure and Reaction Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of 4-Aminophenyl butanoate and its related reaction products. By providing exact mass measurements with high accuracy, HRMS allows for the confident assignment of molecular formulas. The molecular formula of this compound is C₁₀H₁₃NO₂, corresponding to a monoisotopic mass of 179.0946 g/mol . HRMS can verify this mass, distinguishing it from other isobaric compounds, which is fundamental in reaction monitoring and purity assessment.

In the context of elucidating reaction pathways, HRMS can identify and confirm the structures of intermediates, byproducts, and final products. For instance, in the synthesis of this compound from a precursor like 4-nitrophenyl butanoate, HRMS can track the disappearance of the starting material and the appearance of the product by monitoring their exact masses.

Tandem mass spectrometry (MS/MS) is instrumental in determining the structural connectivity of this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

For this compound, key fragmentation pathways would involve the cleavage of the ester bond and fragmentation of the alkyl chain. The primary fragmentation patterns would likely include:

Loss of the butanoyl group: Cleavage of the ester linkage could result in the formation of a protonated aminophenol ion.

Fragmentation of the alkyl chain: Characteristic losses corresponding to sections of the butyl chain would be expected.

Cleavage at the aromatic ring: Fragmentation of the aminophenyl group could also occur.

A predicted fragmentation table for this compound is presented below:

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Plausible Fragment Structure
180.1021 ([M+H]⁺)109.070871.0313[HOC₆H₄NH₂]⁺ (Aminophenol ion)
180.1021 ([M+H]⁺)93.057887.0443[C₆H₅NH₂]⁺ (Aniline ion)
180.1021 ([M+H]⁺)71.0497109.0524[C₄H₇O]⁺ (Butanoyl cation)

This table is based on predicted fragmentation patterns and would require experimental verification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of organic molecules in complex matrices due to its high sensitivity and selectivity. rsc.org A quantitative method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection.

Chromatography: Reversed-phase HPLC would be suitable for separating this compound from potential impurities. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization would be a typical starting point.

Mass Spectrometry: The detection would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to fragment ion transition. For this compound, a likely MRM transition would be the protonated molecule [M+H]⁺ (m/z 180.1) to a characteristic fragment ion, such as the aminophenol ion (m/z 109.1). The development of such a method would require careful optimization of parameters like collision energy and cone voltage to maximize signal intensity. This highly selective and sensitive approach allows for the detection and quantification of this compound at very low concentrations.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the protons of the butyl chain, and the amine protons. The aromatic protons would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) groups of the butanoate chain would exhibit characteristic triplet and multiplet patterns.

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the alkyl chain. The number of distinct signals would confirm the symmetry of the molecule.

The following table presents the ¹H and ¹³C NMR data for the closely related compound, ethyl 4-(4-aminophenyl)butanoate, which serves as a reference for the expected chemical shifts for this compound. rsc.org

Assignment ¹H Chemical Shift (ppm, J in Hz) ¹³C Chemical Shift (ppm)
H-2', H-6'6.96 (d, J = 8.2)113.8
H-3', H-5'6.62 (d, J = 8.3)129.4
-NH₂3.38 (s)-
-CH₂- (ester)4.12 (q, J = 7.1)60.2
-CH₂- (α to C=O)2.30 (t, J = 7.4)33.6
-CH₂- (β to C=O)1.90-2.00 (m)26.8
-CH₂- (γ to C=O)2.54 (t, J = 7.6)34.2
-CH₃ (ethyl)1.25 (t, J = 7.1)14.3
C-1' (C-NH₂)-157.9
C-4' (C-alkyl)-133.5
C=O-173.5

Data for Ethyl 4-(4-aminophenyl)butanoate from the Royal Society of Chemistry. rsc.org

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives or in cases of signal overlap, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be observed between the protons of the adjacent methylene groups in the butanoate chain, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the carbon signals corresponding to each protonated carbon in the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. For this compound, a single-crystal X-ray diffraction study would reveal the precise conformation of the butanoate chain and the planarity of the aminophenyl group.

Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing. In the case of this compound, hydrogen bonding involving the amine group and the carbonyl oxygen of the ester group would be expected to play a significant role in the crystal lattice. These interactions could lead to the formation of supramolecular structures such as chains or sheets. Understanding the crystal packing is crucial for comprehending the physical properties of the solid material, such as its melting point and solubility.

Analysis of Crystal Packing and Hydrogen Bonding Networks

While a publicly available, experimentally determined crystal structure for this compound is not readily found, its molecular architecture provides a clear basis for predicting its solid-state packing and hydrogen bonding motifs. X-ray crystallography stands as the definitive technique for elucidating the three-dimensional arrangement of molecules in a crystal lattice. nih.gov For this compound, the primary amine (-NH₂) group and the carbonyl oxygen (C=O) of the ester are key functional groups that participate in hydrogen bonding.

Table 1: Predicted Hydrogen Bonding Capabilities of this compound

Functional Group Role Atom Involved
Primary Amine (-NH₂) Donor Hydrogen
Primary Amine (-NH₂) Acceptor Nitrogen

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful, non-destructive tool for identifying the functional groups within a molecule. youtube.comyoutube.com Each functional group possesses characteristic vibrational modes (stretching, bending, twisting) that correspond to specific energy transitions, resulting in a unique spectral fingerprint. youtube.com For this compound, the spectrum is a composite of the vibrations from its constituent parts: the primary aromatic amine, the ester, and the para-disubstituted benzene ring.

Key Vibrational Modes for this compound:

Amine Group (-NH₂): The primary amine is characterized by two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretches. An N-H bending or "scissoring" vibration is also typically observed near 1600 cm⁻¹. nih.gov

Ester Group (-COOR): The most prominent feature of the ester group is the intense C=O stretching band, which typically appears in the 1730-1750 cm⁻¹ range. Additionally, two C-O stretching vibrations are expected between 1000 and 1300 cm⁻¹.

Aromatic Ring: The para-substituted benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. scialert.net C=C ring stretching vibrations typically appear as a pair of bands in the 1500-1600 cm⁻¹ region. scialert.netresearchgate.net Furthermore, strong out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ range are highly indicative of the 1,4-disubstitution pattern.

Both FTIR and Raman spectroscopy provide complementary information. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. wikipedia.org Therefore, some vibrational modes may be strong in one technique and weak or absent in the other, making the combined use of both methods ideal for a comprehensive conformational analysis. youtube.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Amine N-H Asymmetric & Symmetric Stretch 3300 - 3500 FTIR/Raman
Amine N-H Scissoring (Bend) ~1600 FTIR
Ester C=O Stretch 1730 - 1750 FTIR
Ester C-O Stretch 1000 - 1300 FTIR
Aromatic C-H Stretch >3000 FTIR/Raman
Aromatic C=C Ring Stretch 1500 - 1600 FTIR/Raman

Chromatographic Techniques for Separation Science and Reaction Monitoring

Chromatographic methods are fundamental in the analysis of this compound for separating it from impurities, starting materials, and byproducts, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for assessing the purity and quantifying this compound in various matrices. nih.gov Due to the compound's polarity and aromatic nature, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govnih.gov In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile or methanol (B129727). lcms.cz

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The amine functional group can cause peak tailing on standard silica-based columns; this is often mitigated by using a low concentration of an acid (e.g., formic acid or phosphoric acid) in the mobile phase to ensure the amine is protonated, leading to sharper, more symmetrical peaks. lcms.cz Detection is commonly achieved using a UV-Vis detector, leveraging the strong chromophore of the aminophenyl group.

Table 3: Representative RP-HPLC Method Parameters for Aromatic Amine Analysis

Parameter Condition
Column C18 (Octadecylsilane)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic or Gradient
Flow Rate 0.4 - 1.0 mL/min
Detection UV-Vis (e.g., at 235 nm)

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The sample is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. libretexts.org

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. libretexts.org For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Loss of the butoxy radical (-OC₄H₉) to form a stable acylium ion.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage.

Cleavage of the Butyl Group: Fragmentation within the butanoate side chain.

Formation of Aromatic Ions: The stable 4-aminophenyl cation or related fragments would likely be prominent in the spectrum. whitman.edu

GC-MS is exceptionally sensitive and specific, making it ideal for identifying trace-level impurities and confirming the identity of the main compound in a sample. ingentaconnect.com

Computational and Theoretical Investigations of 4 Aminophenyl Butanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and inherent reactivity of 4-aminophenyl butanoate. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic ground state and properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and total energy of molecules. For this compound, DFT calculations, commonly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set like 6-311G(d,p), are employed to find the molecule's lowest energy conformation. researchgate.netinpressco.com

The process involves an iterative geometry optimization, where the positions of the atoms are adjusted until a stationary point on the potential energy surface is found, corresponding to a minimum energy structure. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. These theoretical values can be compared with experimental data if available, often showing good agreement. epstem.netresearchgate.net The total electronic energy calculated for this optimized structure provides a measure of the molecule's stability.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents typical, plausible data that would be obtained from a DFT/B3LYP calculation.

ParameterAtoms InvolvedCalculated Value
Bond LengthC(aromatic)-N1.38 Å
Bond LengthC(aromatic)-C(aromatic)1.40 Å
Bond LengthC=O1.21 Å
Bond LengthO-C(ester)1.36 Å
Bond AngleC-N-H118.5°
Bond AngleC-C-C (phenyl ring)120.0°
Bond AngleO=C-O124.0°
Dihedral AngleC-C-N-H180.0°

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. researchgate.net

The energies of the HOMO and LUMO and the difference between them, known as the HOMO-LUMO gap (ΔE), are crucial descriptors of a molecule's reactivity and kinetic stability. wikipedia.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO may be distributed over the phenyl ring and the butanoate group. DFT calculations are used to determine the energies of these orbitals and map their spatial distribution. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents typical, plausible data that would be obtained from a DFT/B3LYP calculation.

OrbitalEnergy (eV)Description
HOMO-5.45Highest Occupied Molecular Orbital; associated with nucleophilicity.
LUMO-0.80Lowest Unoccupied Molecular Orbital; associated with electrophilicity.
HOMO-LUMO Gap (ΔE)4.65Energy difference; indicates chemical reactivity and stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comanu.edu.au MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. mdpi.com

For this compound, MD simulations can be used to explore its conformational landscape. The butanoate side chain has several rotatable bonds, and MD can reveal the preferred orientations and the energy barriers between different conformers in various environments, such as in a solvent like water or ethanol (B145695). Furthermore, these simulations can elucidate how this compound interacts with other molecules. For instance, MD can model the formation of hydrogen bonds between the amino group and solvent molecules or the stacking interactions between the phenyl rings of multiple molecules. This information is critical for understanding its solubility, aggregation behavior, and how it might bind to a biological target. mdpi.com

Prediction of Spectroscopic Properties from First Principles (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties from first principles, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.gov This method calculates the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net

IR Spectroscopy: The vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated from the second derivatives of the energy with respect to atomic displacements. DFT calculations provide these frequencies and their corresponding intensities. core.ac.uk Calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and other approximations inherent in the method, leading to excellent agreement with experimental IR spectra. elixirpublishers.com

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies required to promote an electron from an occupied orbital to an unoccupied one (e.g., HOMO to LUMO) and the corresponding oscillator strengths, which relate to the intensity of the absorption peak. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table presents typical, plausible data that would be obtained from GIAO-DFT and TD-DFT calculations.

Spectroscopy TypeParameterPredicted ValueAssignment
¹H NMRChemical Shift (δ)6.6-7.0 ppmAromatic protons
Chemical Shift (δ)3.8 ppm-NH₂ protons
¹³C NMRChemical Shift (δ)115-145 ppmAromatic carbons
Chemical Shift (δ)173 ppmCarbonyl carbon (C=O)
IRFrequency (cm⁻¹)3450-3300 cm⁻¹N-H stretching
Frequency (cm⁻¹)1735 cm⁻¹C=O stretching
UV-Visλmax295 nmπ → π* transition

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states (TS). rowansci.comescholarship.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. scm.comsid.ir

For a reaction involving this compound, such as its hydrolysis or aminolysis, DFT calculations can be used to model the reaction pathway. researchgate.net The process involves locating the geometry of the transition state structure and confirming it by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.com The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate according to Transition State Theory (TST). sid.irjcchems.com By comparing the activation energies of different possible pathways (e.g., a concerted versus a stepwise mechanism), computational studies can predict which mechanism is more favorable.

Table 4: Hypothetical Activation Energies for Aminolysis of this compound (Illustrative) This table illustrates how computational results can be used to compare different reaction mechanisms.

Proposed MechanismDescriptionCalculated Activation Energy (ΔG‡) (kcal/mol)Conclusion
ConcertedSingle transition state where bond breaking and forming occur simultaneously.25.5Less favorable pathway.
StepwiseInvolves formation of a tetrahedral intermediate via a first transition state, followed by breakdown via a second transition state.18.2Predicted to be the more favorable pathway due to a lower energy barrier.

Applications of 4 Aminophenyl Butanoate in Specialized Chemical Research Fields

Precursor for Advanced Materials and Specialty Chemicals

The unique combination of an aromatic amine and an ester group in 4-aminophenyl butanoate makes it a valuable starting material for the synthesis of more complex molecules and polymers. Its utility spans from the creation of high-performance polymers to the development of novel colorants and other fine chemicals.

In the field of polymer chemistry, this compound can be utilized as a monomer for the synthesis of aromatic polyamides and polyimides, which are classes of high-performance polymers known for their exceptional thermal stability and mechanical properties. mdpi.comnih.gov The primary aromatic amine group of this compound allows it to undergo polycondensation reactions with dicarboxylic acid chlorides or dianhydrides. zeusinc.comnih.gov

For instance, in the synthesis of aromatic polyamides, the amino group of this compound can react with the acyl chloride groups of a dicarboxylic acid chloride, such as terephthaloyl chloride or isophthaloyl chloride, to form amide linkages. researchgate.net This reaction, typically carried out at low temperatures, results in the formation of a long-chain polyamide. The ester group of the this compound monomer would be a pendant group on the polymer backbone, which could be further modified to tune the polymer's properties.

Similarly, this compound can act as a diamine monomer in the synthesis of polyimides. The initial reaction with a dianhydride, such as pyromellitic dianhydride, forms a poly(amic acid) intermediate. koreascience.krcore.ac.uk Subsequent thermal or chemical imidization leads to the formation of the final polyimide, characterized by its rigid imide rings in the polymer backbone. researchgate.netresearchgate.net The incorporation of the butanoate side chain could potentially enhance the solubility and processability of the resulting polyimide.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer Type Co-monomer Example Key Linkage Formed Potential Polymer Property
Aromatic Polyamide Terephthaloyl chloride Amide (-CO-NH-) Enhanced solubility

The aromatic amine functionality of this compound makes it a suitable precursor for the synthesis of azo dyes. jbiochemtech.comjbiochemtech.com Azo dyes are a large and important class of organic colorants characterized by the presence of one or more azo groups (-N=N-). unb.ca The synthesis of azo dyes from this compound would involve a two-step process: diazotization followed by a coupling reaction. organic-chemistry.orgslideshare.net

In the first step, the primary aromatic amine group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. masterorganicchemistry.com The resulting diazonium salt is a highly reactive electrophile.

In the second step, the diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. researchgate.netmdpi.com This electrophilic aromatic substitution reaction forms the characteristic azo linkage and results in the formation of a colored azo dye. The specific color of the dye can be tuned by the choice of the coupling component and the substituents on both the diazonium salt and the coupling component. The butanoate ester group in the resulting dye molecule could influence its solubility and dyeing properties. nih.govresearchgate.net

Table 2: General Synthesis of Azo Dyes from this compound

Step Reaction Reagents Intermediate/Product
1. Diazotization Conversion of the primary amine to a diazonium salt. Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) 4-(Butanoyloxy)benzenediazonium chloride

This compound serves as a valuable intermediate in the synthesis of a variety of fine chemicals, including pharmaceutical and agrochemical compounds. chemicalbook.comresearchgate.netmdpi.com Its bifunctional nature allows for sequential or selective modification of the amino and ester groups to build more complex molecular architectures.

A notable example of its application is in the synthesis of derivatives of the anticancer drug chlorambucil (B1668637). Specifically, methyl 4-(4-aminophenyl)butanoate has been used in the synthesis of a chlorambucil derivative designed to selectively target chondrosarcoma, a type of malignant cartilaginous tissue. chemicalbook.com This highlights the role of the this compound scaffold in the development of targeted therapies. The compound can also be used to produce methyl 4-{p-[3-(2-chloroethyl)ureido]phenyl}butyrate through a reaction with 1-chloro-2-isocyanato-ethane. guidechem.com

The synthesis of such specialized chemicals often involves multiple steps where the this compound core is modified. For example, the amino group can be acylated, alkylated, or converted into other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or transesterified. researchgate.netsumitomo-chem.co.jp This versatility makes it a key building block in the multi-step synthesis of complex organic molecules. illinois.edu

Role in Advanced Analytical Chemistry as a Derivatization Agent or Probe

In the realm of analytical chemistry, the structural features of this compound lend themselves to the development of derivatization agents and spectroscopic probes. These tools are crucial for enhancing the detection and quantification of various analytes.

The aminophenyl moiety of this compound is a key component in the design of fluorescent probes. nih.govmdpi.com Fluorescent probes are molecules that can exhibit a change in their fluorescence properties, such as intensity or wavelength, upon interaction with a specific analyte or in response to a change in their environment. magtech.com.cn

The primary aromatic amine of this compound can be readily modified to incorporate a fluorophore or a recognition element for a target analyte. For instance, the amino group can be reacted with fluorophores containing reactive groups like isothiocyanates, sulfonyl chlorides, or N-hydroxysuccinimide esters. nih.govresearchgate.net The resulting fluorescent derivative could then be investigated for its ability to detect specific ions, molecules, or changes in the microenvironment. The butanoate ester portion of the molecule could be designed to influence the probe's solubility, cell permeability, or localization within a system.

This compound, as an ester of butyric acid and a phenol derivative, can serve as a potential substrate for the characterization of hydrolytic enzymes such as lipases and esterases in non-biological research settings. nih.govresearchgate.net The enzymatic hydrolysis of the ester bond in this compound would release 4-aminophenol (B1666318) and butyric acid. The progress of this reaction can be monitored spectrophotometrically by detecting the formation of 4-aminophenol.

In enzyme characterization studies, various p-nitrophenyl esters, including p-nitrophenyl butyrate, are commonly used as chromogenic substrates. nih.govresearchgate.netdergipark.org.tr The hydrolysis of these substrates releases p-nitrophenol, which has a distinct absorbance that can be easily quantified. nih.govnih.goved.ac.uk By analogy, this compound can be employed to assess the substrate specificity and catalytic activity of novel or engineered enzymes. mdpi.comsemanticscholar.org For instance, by comparing the rate of hydrolysis of this compound with that of other esters with different acyl chain lengths or alcohol moieties, researchers can gain insights into the enzyme's active site and catalytic mechanism.

Table 3: Enzymatic Hydrolysis of Phenyl Butanoate Analogs for Enzyme Characterization

Enzyme Class Common Substrate Product Detected Information Gained
Esterase p-Nitrophenyl butyrate p-Nitrophenol Substrate specificity, Kinetic parameters (Km, Vmax)

Photophysical and Photochemical Studies of this compound and its Derivatives

The photophysical and photochemical behavior of molecules is determined by how they interact with light. Aromatic compounds, such as this compound, are of particular interest due to the presence of π-electron systems in the benzene (B151609) ring, which are responsible for the absorption of ultraviolet (UV) and visible light.

The aromatic amino group in this compound is a chromophore, the part of a molecule responsible for its color by absorbing light at specific wavelengths. Aromatic amino acids, for instance, are known to absorb UV light. wikipedia.orgarizona.edu Specifically, most proteins exhibit absorbance at approximately 280 nm, largely attributable to the presence of tryptophan and tyrosine residues. wikipedia.org The aminophenyl moiety in this compound would be expected to have characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent environment and the electronic effects of the butanoate group.

Upon absorption of light, a molecule is promoted to an excited electronic state. From this excited state, it can return to the ground state through several photophysical pathways, including fluorescence (emission of light). Aromatic amino compounds often exhibit fluorescence, and the wavelength and intensity of this emission are sensitive to the molecule's local environment, such as solvent polarity. researchgate.net

Photochemical studies, on the other hand, investigate the chemical reactions that molecules undergo from their excited states. For derivatives of this compound, this could involve processes like photoisomerization, photocyclization, or electron transfer reactions. For example, research on other aromatic amino esters has explored light-driven cyclization reactions to form new heterocyclic structures. The specific photochemical pathways available to this compound would depend on the experimental conditions, such as the wavelength of light used for irradiation and the presence of other reactive species.

Table 1: General Photophysical Properties of Analogous Aromatic Chromophores

PropertyTypical Value/Observation for Aromatic Amines/Esters
UV Absorption Maximum (λmax) Generally in the range of 250-300 nm, influenced by substituents and solvent.
Molar Extinction Coefficient (ε) Varies depending on the specific structure.
Fluorescence Emission Maximum Dependent on solvent polarity; often shows a red-shift (to longer wavelengths) in more polar solvents.
Fluorescence Quantum Yield (ΦF) Can be low for some aromatic amino acids.
Excited State Lifetime (τ) Typically in the picosecond to nanosecond range.

This table presents generalized data for compounds structurally related to this compound and is for illustrative purposes only, as specific data for the compound itself is not available in the cited sources.

Investigations in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry is the field of chemistry that extends beyond individual molecules, focusing on the chemical systems made up of a discrete number of assembled molecular subunits. The interactions that hold these assemblies together are non-covalent, including hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions.

The structure of this compound contains features that could allow it to participate in supramolecular assemblies. The aromatic ring can engage in π-π stacking interactions, where the electron clouds of adjacent rings attract one another. This is a common driving force for the self-assembly of aromatic molecules. acs.org The amino group (-NH2) is a hydrogen bond donor, and the ester group (-COO-) contains hydrogen bond acceptors (the oxygen atoms). These functionalities allow for the formation of specific, directional hydrogen bonds, which are crucial in building well-defined supramolecular structures.

Research into the self-assembly of other simple aromatic esters and functionalized aminobenzenes has shown that these molecules can form a variety of organized structures, such as fibers, sheets, and gels. rsc.org For instance, benzene-1,3,5-tricarboxamides, which feature aromatic cores and amide linkages capable of strong hydrogen bonding, are known to self-assemble into long, helical supramolecular polymers. researchgate.net The interplay between hydrogen bonding and π-π stacking dictates the final architecture of the assembly.

While there are no specific studies on the self-assembly of this compound in the reviewed literature, its potential to form supramolecular structures can be inferred from its molecular design. The balance between the hydrophilic amino and ester groups and the hydrophobic phenyl and butyl groups suggests it could act as an amphiphile under certain conditions, potentially forming micelles or other aggregates in solution. The specific nature of any self-assembled structures would be highly dependent on factors such as concentration, temperature, and solvent.

Table 2: Potential Non-Covalent Interactions in the Self-Assembly of this compound

Type of InteractionParticipating Functional Group(s)Role in Self-Assembly
Hydrogen Bonding Amino group (-NH2) as donor; Ester carbonyl (C=O) as acceptorProvides directionality and strength to the assembly.
π-π Stacking Phenyl ringContributes to the stabilization of stacked aromatic cores.
Van der Waals Forces Butyl chain and phenyl ringProvide additional, non-directional attractive forces.
Dipole-Dipole Interactions Ester groupInfluence the orientation of molecules within an assembly.

This table outlines the potential interactions based on the structure of this compound, as specific experimental studies on its self-assembly were not found in the cited literature.

Future Perspectives and Emerging Research Avenues for 4 Aminophenyl Butanoate

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Discovery

Table 1: Impact of AI/ML on Synthetic Route Discovery for 4-Aminophenyl Butanoate

Feature Traditional Approach AI/ML-Integrated Approach Potential Advantage
Route Design Relies on established methods, expert knowledge, and literature precedence. chemcopilot.com Data-driven algorithms propose multiple novel and known pathways. chemcopilot.compharmafeatures.com Discovery of more efficient and unconventional synthetic routes.
Timeframe Can be time-consuming and labor-intensive. chemcopilot.com Drastically reduces planning time from weeks to minutes. chemcopilot.com Accelerated research and development cycles.
Optimization Requires extensive laboratory experimentation to optimize conditions. Predicts optimal reaction conditions (temperature, solvent, catalyst) based on existing data. medium.comsynthiaonline.com Reduced experimental cost and resource utilization.

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is central to the synthesis of this compound, particularly in the hydrogenation of precursor nitroaromatics and the esterification reaction itself. acs.orgsemanticscholar.org Future research will focus on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

For the synthesis of the 4-aminophenol (B1666318) precursor, significant research is underway to replace traditional methods, such as the environmentally problematic iron-acid reduction of p-nitrophenol, with greener catalytic hydrogenation processes. semanticscholar.orgdigitellinc.com Advanced catalysts, including platinum nanoparticles supported on materials like cobalt-aluminum layered double hydroxides (Co-Al LDH), have demonstrated superior activity and stability in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. mdpi.com Other emerging systems involve nanostructured iron catalysts and porous gold micropillars, which offer rapid and efficient conversions under mild conditions. nih.govresearchgate.net

In the esterification step, the development of solid acid catalysts, such as phenolsulfonic acid-formaldehyde resins (PAFR), presents a green alternative to corrosive liquid acids like sulfuric acid. riken.jp These catalysts can function efficiently without the need to remove water byproducts, simplifying the process. riken.jp Furthermore, bimetallic oxide clusters are being explored for C-H bond activation, potentially enabling direct esterification pathways that are more atom-economical. labmanager.com

Table 2: Comparison of Catalytic Systems for Key Synthetic Steps

Synthetic Step Conventional Catalyst Novel Catalytic System Key Advantages
Reduction of p-Nitrophenol Iron/Acid Supported Platinum Nanoparticles (e.g., Pt@Co-Al LDH) mdpi.com High efficiency, reusability, mild reaction conditions. mdpi.com
Nanostructured Iron Hybrids nih.gov Ultra-fast degradation/conversion, operates at room temperature. nih.gov
Esterification of 4-Aminophenol Sulfuric Acid Porous Polymeric Acids (e.g., PAFR) riken.jp Recyclable, no need to remove byproducts, high yields. riken.jp

Development of High-Throughput Screening Methodologies for New Functional Properties

High-Throughput Screening (HTS) methodologies, widely used in drug discovery, are poised to accelerate the identification of new functional properties and applications for this compound and its derivatives. nih.gov These automated platforms enable the rapid testing of thousands of compounds for specific biological or material properties.

By creating libraries of compounds structurally related to this compound (e.g., by varying the ester chain or substituting the aromatic ring), researchers can use HTS to screen for a wide range of activities. For instance, assays can be designed to identify compounds with specific inhibitory effects on enzymes, potential as anticancer agents, or unique optical and electronic properties. nih.govnih.gov Automated analytical technologies, such as liquid chromatography-mass spectrometry (LC-MS), are integral to HTS for analyzing reaction outcomes and metabolic stability. nih.gov

The application of HTS can systematically explore the structure-activity relationships within this class of compounds, providing valuable data for designing molecules with tailored functionalities. This approach moves beyond serendipitous discovery to a more directed and efficient search for novel applications.

Advanced Material Science Applications Leveraging this compound Motifs

The unique structure of this compound, which combines an aromatic amine with an ester group, makes it an attractive building block (motif) for advanced materials. The aniline (B41778) moiety is a well-known precursor for conductive polymers and dyes, while the butanoate group can impart flexibility and influence solubility. echemi.comresearchgate.net

Future research will likely explore the incorporation of the this compound motif into novel polymers, such as functional poly(ester amide)s, which are known for their biodegradability and potential in biomedical applications. nih.gov By polymerizing or grafting this molecule onto other substrates, materials with tailored thermal, mechanical, and electronic properties could be developed. For example, nanocomposites incorporating this compound derivatives with materials like functionalized multi-walled carbon nanotubes could lead to new sensor technologies. researchgate.net

The reactivity of the amine group allows for its integration into various polymer backbones, while the ester linkage offers a site for potential hydrolytic degradation, a desirable feature for creating biodegradable materials. The exploration of these motifs in the synthesis of supramolecular polymers and other functional materials represents a promising frontier for materials science. researchgate.net

Q & A

Q. Methodological Answer :

  • In Vitro Screening : Use MTT assays on panels like MCF-7 (breast), NCI-H460 (lung), and UACC-62 (melanoma) at 10–100 µM concentrations .
  • Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection (DCFH-DA probes).

Advanced: What computational frameworks predict the environmental or toxicological impacts of this compound in research settings?

Q. Methodological Answer :

  • QSAR Models : Relate molecular descriptors (e.g., logP, polar surface area) to acute toxicity (oral/dermal LD₅₀) .
  • Molecular Dynamics (MD) : Simulates interactions with biological membranes or proteins.
  • EPI Suite : Estimates biodegradation half-lives and bioaccumulation potential.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods for synthesis/purification steps.
  • Emergency Procedures : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced: How can researchers integrate this compound into multi-step syntheses of complex organic molecules?

Q. Methodological Answer :

  • Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) for amine protection during coupling reactions.
  • Cross-Coupling Reactions : Suzuki-Miyaura with aryl halides for biaryl derivatives.
  • Click Chemistry : Azide-alkyne cycloaddition with p-azidophenyl intermediates .

Advanced: What statistical methods are employed to analyze variability in enzymatic esterification yields of this compound?

Q. Methodological Answer :

  • ANOVA : Tests significance of variables (temperature, enzyme concentration) .
  • Response Surface Methodology (RSM) : Optimizes conversion yields using quadratic models.
  • Principal Component Analysis (PCA) : Reduces dimensionality in multi-parameter datasets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.